Home > Products > Screening Compounds P98282 > Ticlopidine-d4 (hydrochloride)
Ticlopidine-d4 (hydrochloride) -

Ticlopidine-d4 (hydrochloride)

Catalog Number: EVT-10953807
CAS Number:
Molecular Formula: C14H15Cl2NS
Molecular Weight: 304.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ticlopidine-d4 (hydrochloride) is a deuterated form of ticlopidine, which is a thienopyridine derivative primarily used as an antiplatelet agent. The compound serves as an internal standard in quantitative analysis, particularly in mass spectrometry techniques such as gas chromatography and liquid chromatography. Ticlopidine itself is known for its role as a P2Y12 receptor inhibitor, which is crucial in preventing platelet aggregation and thrombus formation.

Source

Ticlopidine-d4 is synthesized from ticlopidine through deuteration processes. It can be sourced from various chemical suppliers, including MedKoo Biosciences and MedChemExpress, which provide it for research and analytical purposes.

Classification

Ticlopidine-d4 falls under the category of pharmaceutical compounds, specifically as a labeled internal standard for analytical chemistry. It is classified as a stable isotope-labeled compound, which aids in the accurate quantification of ticlopidine levels in biological samples.

Synthesis Analysis

Methods and Technical Details

The synthesis of ticlopidine-d4 typically involves deuterating the parent compound ticlopidine. Various synthetic routes have been developed to achieve this, emphasizing efficiency and yield.

  1. Deuteration Process: The process generally includes the use of deuterated solvents or reagents during the synthesis of ticlopidine. This can involve:
    • Reacting ticlopidine with deuterated acids or bases under controlled conditions.
    • Employing isotopic exchange methods where hydrogen atoms are replaced with deuterium.
  2. Yield and Purity: The synthesis methods are designed to optimize yield and purity, often achieving over 99% purity levels suitable for analytical applications .
Molecular Structure Analysis

Structure and Data

The molecular formula for ticlopidine-d4 hydrochloride can be represented as C11H10D4ClN3S. The presence of deuterium (D) isotopes in the structure alters the mass of the compound without changing its chemical properties significantly.

  • Molecular Weight: The molecular weight of ticlopidine-d4 hydrochloride is approximately 250.76 g/mol.
  • Structural Features: The compound retains the core thienopyridine structure characteristic of ticlopidine, with specific hydrogen atoms replaced by deuterium.
Chemical Reactions Analysis

Reactions and Technical Details

Ticlopidine-d4 can participate in various chemical reactions similar to its non-deuterated counterpart due to its structural integrity. Key reactions include:

  1. P2Y12 Receptor Binding: As an antiplatelet agent, ticlopidine-d4 interacts with the P2Y12 receptor, inhibiting platelet activation.
  2. Analytical Reactions: In mass spectrometry, it serves as an internal standard that allows for precise quantification of ticlopidine concentrations in clinical samples.

The reactions are characterized by their specificity and efficiency, making ticlopidine-d4 a valuable tool in pharmacokinetic studies .

Mechanism of Action

Process and Data

The mechanism of action for ticlopidine-d4 mirrors that of ticlopidine itself:

  1. Receptor Inhibition: Ticlopidine acts as a noncompetitive allosteric inhibitor of the P2Y12 receptor on platelets.
  2. Platelet Aggregation Prevention: By binding to this receptor, ticlopidine-d4 prevents adenosine diphosphate (ADP) from activating platelets, thereby reducing thrombus formation.

This mechanism is crucial in clinical settings for managing conditions like coronary artery disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ticlopidine-d4 hydrochloride typically appears as a white to off-white solid.
  • Solubility: It is soluble in water and organic solvents commonly used in laboratory settings.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but should be stored away from light and moisture.
  • Reactivity: It exhibits reactivity consistent with thienopyridine derivatives, participating in electrophilic substitution reactions typical for aromatic compounds.

Relevant data indicate that the compound maintains high purity levels essential for accurate analytical applications .

Applications

Scientific Uses

Ticlopidine-d4 has several important applications:

  1. Quantitative Analysis: Primarily used as an internal standard for the quantification of ticlopidine levels in biological fluids via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
  2. Pharmacokinetic Studies: Facilitates studies on the absorption, distribution, metabolism, and excretion (ADME) profiles of ticlopidine.
  3. Research Tool: Acts as a reference compound in studies investigating P2Y12 receptor dynamics and antiplatelet drug efficacy.

The versatility and precision offered by ticlopidine-d4 make it an invaluable resource in both clinical research and pharmaceutical development .

Introduction to Deuterated Antiplatelet Research Agents

Significance of Deuterium Labeling in Pharmacological Probe Development

Deuterium (²H), a stable, non-radioactive hydrogen isotope, imparts distinct physicochemical properties when incorporated into pharmaceutical compounds. The carbon-deuterium (C–D) bond exhibits a lower vibrational frequency and higher dissociation energy (∼1–1.5 kcal/mol) than carbon-hydrogen (C–H) bonds due to deuterium’s greater atomic mass. This difference generates a kinetic isotope effect (KIE), typically ranging from 2–7 for oxidative metabolism, slowing enzymatic cleavage of C–D bonds [ [6] [9]]. In pharmacological probes like Ticlopidine-d4 hydrochloride, deuteration aims to:

  • Modulate metabolic stability: Deuterium substitution at sites vulnerable to cytochrome P450 (CYP)-mediated oxidation delays metabolite formation, extending the parent compound’s half-life [ [9]].
  • Minimize off-target metabolism: By reducing ephemeral reactive intermediates, deuteration may lower idiosyncratic toxicity risks during mechanistic studies [ [6]].
  • Enhance analytical detection: Deuterated analogs provide unambiguous mass spectral signatures for tracing drug distribution and biotransformation pathways [ [9]].

Table 1: Kinetic Isotope Effects (KIEs) in Deuterated Pharmaceuticals

Deuterated DrugDeuteration SiteObserved KIE (kₕ/kₔ)Primary Outcome
DeutetrabenazineO-CH₃ → O-CD₃2.8–3.0↑ AUC by 2-fold
DeucravacitinibAryl-CH₂ → Aryl-CD₂Not reportedAvoided toxic metabolite
Ticlopidine-d4Benzyl-CH₂ → Benzyl-CD₂Theoretical: 2–5Metabolic stability (studied in vitro)

Rationale for Isotopic Modification of Thienopyridine Antiplatelet Agents

Ticlopidine, a first-generation thienopyridine, requires hepatic bioactivation via CYP2C19, CYP2B6, and CYP1A2 to form its active thiol metabolite. This metabolite irreversibly inhibits the platelet P2Y12 adenosine diphosphate (ADP) receptor, suppressing glycoprotein IIb/IIIa complex activation [ [2] [5]]. However, its rapid oxidative clearance and complex metabolic pathway limit its utility as a pharmacological probe. Ticlopidine-d4 hydrochloride—where four hydrogen atoms at the benzyl position are replaced by deuterium—addresses these limitations:

  • Probing metabolic fate: Isotopic labeling allows precise tracking of the prodrug→active metabolite conversion via LC-MS/MS, clarifying rate-limiting steps in its biotransduction [ [9]].
  • Isolating enzyme contributions: Comparative studies with non-deuterated Ticlopidine quantify CYP isoform-specific KIEs, elucidating metabolic redundancies [ [7]].
  • Validating deuterium’s impact: Contrasting pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) between Ticlopidine and Ticlopidine-d4 quantifies deuteration effects on systemic exposure [ [6]].

Historical Evolution of Ticlopidine-Derived Research Compounds

Ticlopidine’s development began in the 1970s, culminating in its 1978 approval for stroke prevention [ [5]]. Its role in antiplatelet research expanded through key phases:

  • Early probes (1978–1990s): Non-deuterated Ticlopidine elucidated P2Y12 inhibition mechanisms, though metabolic instability complicated in vitro studies [ [5]].
  • Deuterated analog synthesis (2000s): Ticlopidine-d4 hydrochloride (PubChem CID: 162641901) emerged alongside advances in catalytic deuteration techniques, enabling site-specific ²H incorporation [ [1] [9]].
  • Contemporary applications (2010s–present): Ticlopidine-d4 facilitates:Quantitative bioanalysis as an internal standard, and metabolic stability screening for next-generation P2Y12 inhibitors [ [9]].

Table 2: Evolution of Deuterated Thienopyridine Research Tools

EraKey DevelopmentsResearch Impact
Pre-2000Non-deuterated TiclopidineEstablished P2Y12 as antiplatelet target
2000–2010Synthesis of benzyl-d4 TiclopidineEnabled metabolic studies via LC-MS/MS
Post-2010Ticlopidine-d4 as a mechanistic probeRefined CYP contribution maps for activation

Chemical Properties and Metabolic Characteristics

Properties

Product Name

Ticlopidine-d4 (hydrochloride)

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride

Molecular Formula

C14H15Cl2NS

Molecular Weight

304.3 g/mol

InChI

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H/i1D,2D,3D,4D;

InChI Key

MTKNGOHFNXIVOS-FOMJDCLLSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.